molecular formula C7H14N2 B2361329 2-[(1S,5R)-2-Azabicyclo[3.1.0]hexan-2-yl]ethanamine CAS No. 2580098-28-6

2-[(1S,5R)-2-Azabicyclo[3.1.0]hexan-2-yl]ethanamine

Cat. No.: B2361329
CAS No.: 2580098-28-6
M. Wt: 126.203
InChI Key: FKTVIVHEIXVMRX-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1S,5R)-2-Azabicyclo[31. This compound has garnered significant interest due to its unique structure and potent biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,5R)-2-Azabicyclo[3.1.0]hexan-2-yl]ethanamine involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor to form the azabicyclohexane core, followed by functionalization to introduce the ethanamine side chain .

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure and the need for precise stereochemical control. advancements in synthetic methodologies have made it possible to produce this compound on a larger scale, albeit with significant cost and resource investment .

Chemical Reactions Analysis

Types of Reactions

2-[(1S,5R)-2-Azabicyclo[3.1.0]hexan-2-yl]ethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the nitrogen atom or the bicyclic structure.

    Reduction: This can lead to the formation of different reduced derivatives.

    Substitution: Commonly involves the ethanamine side chain or the bicyclic core.

Common Reagents and Conditions

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Often uses hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Utilizes halogenating agents or nucleophiles under controlled conditions.

Major Products

Scientific Research Applications

2-[(1S,5R)-2-Azabicyclo[3.1.0]hexan-2-yl]ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its interaction with nicotinic acetylcholine receptors.

    Medicine: Investigated for its analgesic properties and potential use in pain management.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily through its interaction with nicotinic acetylcholine receptors in the nervous system. It binds to these receptors with high affinity, leading to the modulation of neurotransmitter release and subsequent physiological effects. This interaction is crucial for its potent analgesic properties.

Comparison with Similar Compounds

Similar Compounds

    Nicotine: Another alkaloid that interacts with nicotinic acetylcholine receptors but with lower potency.

    Cytisine: A plant-derived alkaloid with similar receptor interactions but different pharmacological profiles.

    Anatoxin-a: A cyanobacterial toxin that also targets nicotinic receptors but has a distinct structure

Uniqueness

2-[(1S,5R)-2-Azabicyclo[3.1.0]hexan-2-yl]ethanamine is unique due to its high potency and specific binding affinity to nicotinic acetylcholine receptors, making it a valuable tool in neuropharmacological research and a potential candidate for developing new analgesics.

Properties

IUPAC Name

2-[(1S,5R)-2-azabicyclo[3.1.0]hexan-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-2-4-9-3-1-6-5-7(6)9/h6-7H,1-5,8H2/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTVIVHEIXVMRX-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]2[C@H]1C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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